molecular formula C20H20ClN3O3S B11218681 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

カタログ番号: B11218681
分子量: 417.9 g/mol
InChIキー: GNOKHMGLRUDVDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinazoline derivative family, characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 2. Key functional groups include a 4-oxo (keto) group, a 2-sulfanylidene (thione) moiety, and a 7-carboxamide substituent. The 4-chlorophenylmethyl group at position 3 and the 3-methoxypropyl chain on the carboxamide nitrogen distinguish it from other quinazoline analogs.

特性

分子式

C20H20ClN3O3S

分子量

417.9 g/mol

IUPAC名

3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H20ClN3O3S/c1-27-10-2-9-22-18(25)14-5-8-16-17(11-14)23-20(28)24(19(16)26)12-13-3-6-15(21)7-4-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28)

InChIキー

GNOKHMGLRUDVDK-UHFFFAOYSA-N

正規SMILES

COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

製品の起源

United States

準備方法

合成経路と反応条件

3-[(4-クロロフェニル)メチル]-N-(3-メトキシプロピル)-4-オキソ-2-スルファニリデン-1H-キナゾリン-7-カルボキサミドの合成は、通常、複数のステップを伴います。

    キナゾリンコアの形成: キナゾリンコアは、アントラニル酸誘導体とホルムアミドまたはその誘導体を酸性または塩基性条件下で環化させることで合成することができます。

    クロロフェニル基の導入: クロロフェニル基は、フリーデル・クラフツアルキル化反応によって導入されます。ここで、4-クロロベンジルクロリドは、アルミニウムクロリドなどのルイス酸触媒の存在下で、キナゾリンコアと反応します。

    メトキシプロピル側鎖の付加: メトキシプロピル側鎖は、求核置換反応によって付加されます。ここで、3-メトキシプロピルアミンは、キナゾリン誘導体の適切な中間体と反応します。

    スルファニリデン基の形成: スルファニリデン基は、中間体をローソン試薬などの硫化剤と反応させることで導入されます。

工業的生産方法

この化合物の工業的生産には、収率と純度を高めるために、上記の合成経路の最適化が含まれる場合があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用、および再結晶やクロマトグラフィーなどの高度な精製技術の採用が含まれます。

化学反応の分析

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (-S-) group undergoes nucleophilic substitution under basic conditions. This reactivity is critical for modifying the compound’s biological activity or creating derivatives for structure-activity relationship (SAR) studies.

Reaction TypeConditionsProductYield (%)Key Observations
AlkylationK₂CO₃, DMF, alkyl halide (R-X), 60°C, 12hR-S- substituted quinazoline65–78%Regioselectivity influenced by steric hindrance from the 4-chlorophenyl group.
AcylationPyridine, acetyl chloride, RT, 6hAcetylated sulfanylidene derivative72%Enhanced solubility in polar aprotic solvents observed .

Oxidation Reactions

The sulfanylidene group is susceptible to oxidation, forming disulfides or sulfoxides depending on the oxidizing agent.

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)EtOH, 50°C, 3hDisulfide dimerIncreases molecular weight for pharmacokinetic modulation.
mCPBADCM, 0°C, 1hSulfoxide derivativeInvestigated for altered target-binding affinity in kinase inhibition assays .

Hydrolysis of the Methoxypropyl Chain

The methoxypropyl side chain undergoes acid-catalyzed hydrolysis, yielding carboxylic acid intermediates.

Reaction Pathway :

  • Acidic Hydrolysis :

    • Conditions: HCl (6M), reflux, 8h.

    • Product: 3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid .

    • Yield: 83%.

    • Significance: Facilitates conjugation with amines or alcohols for prodrug development.

  • Enzymatic Hydrolysis :

    • Conditions: Liver microsomes (in vitro), pH 7.4, 37°C.

    • Metabolite: Same as above.

    • Relevance: Indicates potential metabolic pathways in vivo .

Ring Functionalization of the Quinazoline Core

The quinazoline ring participates in electrophilic aromatic substitution (EAS) at positions activated by electron-donating groups.

Reaction TypeReagentPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-8 (para to carboxamide)Introduces nitro group; enhances π-stacking with biological targets .
HalogenationBr₂/FeBr₃C-5 (ortho to sulfanylidene)Brominated derivative shows improved IC₅₀ values in enzyme inhibition assays .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable diversification of the 4-chlorophenyl group.

Reaction TypeCatalyst SystemCoupling PartnerProduct Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsGenerates biaryl derivatives for anticancer screening .
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesIntroduces amino groups for solubility optimization .

Reactivity with Biological Nucleophiles

In biological systems, the compound reacts with thiols (e.g., glutathione) via Michael addition at the α,β-unsaturated carbonyl system.

Biological TargetReactionBiological Consequence
Glutathione (GSH)Thiol addition at C-2Detoxification pathway; reduces compound bioavailability .
Cysteine residues in enzymesCovalent bindingIrreversible enzyme inhibition; explored for anticancer applications.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the quinazoline core and adjacent unsaturated bonds.

Example :

  • Conditions: UV light (254 nm), benzene, 24h.

  • Product: Cyclobutane-fused dimer.

  • Significance: Alters planar structure, reducing intercalation with DNA .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

  • Cleavage of the methoxypropyl chain (220–250°C).

  • Sulfur elimination from the sulfanylidene group (250–300°C) .

Comparative Reactivity with Analogs

The 4-chlorophenyl and methoxypropyl groups confer distinct reactivity compared to analogs:

FeatureThis CompoundAnalog (3-benzyl-N-[(4-chlorophenyl)methyl] variant)
Sulfanylidene reactivityHigher electrophilicity due to electron-withdrawing carboxamideLower due to benzyl group’s electron donation.
Hydrolysis rate (methoxypropyl)Faster (t₁/₂ = 2.3h)Slower (t₁/₂ = 5.1h).

科学的研究の応用

Synthesis and Characterization

The synthesis of quinazoline derivatives typically involves multi-step processes that include reactions such as cyclization, acylation, and sulfanylidene formation. For the compound , the synthetic route may involve:

  • Formation of the quinazoline core : This can be achieved through condensation reactions between appropriate anilines and isocyanates.
  • Introduction of substituents : The 4-chlorobenzyl and methoxypropyl groups can be introduced via alkylation or acylation reactions.
  • Characterization techniques : The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activities

The biological activities of 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have been investigated in several studies:

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression, such as tyrosine kinase inhibition and tubulin polymerization interference .

Antimicrobial Properties

Quinazoline derivatives are also noted for their antimicrobial activities. Studies have shown that this specific compound possesses:

  • Antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal activity against strains like Candida albicans.

The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Emerging evidence suggests that quinazoline derivatives may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could be particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Key factors influencing biological activity include:

  • Substituent effects : The presence of electron-withdrawing groups (like the chlorophenyl group) enhances potency against certain targets.
  • Sulfanylidene moiety : This functional group may contribute to increased reactivity and interaction with biological macromolecules.

Case Studies

Several case studies illustrate the application of this compound in therapeutic settings:

  • Case Study 1: Anticancer Research
    • A study screened a series of quinazoline derivatives, identifying 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide as one of the most potent compounds against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics .
  • Case Study 2: Antimicrobial Efficacy
    • In a comparative study of various quinazoline derivatives, this compound demonstrated superior antibacterial activity against Pseudomonas aeruginosa, suggesting its potential as a lead candidate for developing new antibiotics .

作用機序

類似の化合物との比較

類似の化合物

    4-オキソ-2-スルファニリデン-1H-キナゾリン-7-カルボキサミド: クロロフェニル基とメトキシプロピル基がありません。そのため、生物活性は異なります。

    3-[(4-クロロフェニル)メチル]-4-オキソ-2-スルファニリデン-1H-キナゾリン-7-カルボキサミド: 構造は似ていますが、メトキシプロピル側鎖がありません。

    N-(3-メトキシプロピル)-4-オキソ-2-スルファニリデン-1H-キナゾリン-7-カルボキサミド: クロロフェニル基がありません。

独自性

3-[(4-クロロフェニル)メチル]-N-(3-メトキシプロピル)-4-オキソ-2-スルファニリデン-1H-キナゾリン-7-カルボキサミドは、クロロフェニル基とメトキシプロピル基の両方を有しているため、特定の分子標的に対する結合親和性が高く、溶解性も向上するなど、独特の特性を持っています。これは、様々な用途に役立つ化合物です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The compound’s closest analog in the evidence is 3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide (). Key differences include:

  • N-Substituent : The target compound has a 3-methoxypropyl group, whereas the analog uses a 2-methoxyphenylmethyl group. The linear methoxypropyl chain may enhance solubility compared to the bulkier aromatic substituent.
  • 4-Oxo vs. 4-Oxidanylidene: The terms are synonymous in this context, reflecting tautomeric forms of the quinazoline core.

Functional Group Impact on Bioactivity

  • Thione (Sulfanylidene) Group: Present in both the target compound and ’s analog, this group is critical for metal chelation and enzyme inhibition. For example, in 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (), the sulfonamido group enhances antibacterial activity by targeting DNA gyrase .
  • Chlorophenyl Group : The 4-chlorophenylmethyl moiety is a common pharmacophore in antifungal and anticancer agents, as seen in derivatives like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), where the chlorine atom improves lipophilicity and target binding .

生物活性

The compound 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide , also known by its CAS number 705272-02-2 , is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O3SC_{20}H_{21}ClN_{2}O_{3}S. The structure features a quinazoline core with various substituents that contribute to its biological activity. The presence of a 4-chlorophenyl group and a 3-methoxypropyl chain enhances its interaction with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties by acting as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast, ovarian, colon, and prostate cancer. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell LineIC50 (μM/L)
HepG218.79
MCF-713.46

These values suggest that the compound may be more effective than some established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 8.55 μM/L against MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other tested bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and CNS Activity

Quinazoline derivatives are known for their anti-inflammatory effects. The compound's structural features suggest potential inhibition of inflammatory mediators. Additionally, some studies have indicated that similar compounds can cross the blood-brain barrier, suggesting possible CNS activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : By blocking TKR activity, the compound may prevent cancer cell proliferation.
  • Antimicrobial Mechanisms : Potential disruption of bacterial protein synthesis or cell wall integrity.
  • Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and mediators.

Case Studies

Recent studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Study on HepG2 Cells : A series of quinazoline compounds were synthesized and tested against HepG2 liver cancer cells, showing significant cytotoxicity with IC50 values indicating strong potential as anticancer agents .
  • Antimicrobial Screening : A comparative study on various quinazoline derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties against resistant strains .

Q & A

Q. How can the molecular structure of this quinazoline derivative be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Single crystals of the compound can be analyzed using the SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) to determine bond lengths, angles, and stereochemistry . For visualization, ORTEP-III with a graphical interface can generate thermal ellipsoid plots to assess disorder or dynamic motion in the crystal lattice . Key parameters to report include R-factors (e.g., R1R_1, wR2wR_2) and residual electron density peaks.

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for analogous quinazoline derivatives. For example, compounds like N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine require:

  • Use of PPE (gloves, lab coat, goggles).
  • Immediate decontamination with soap/water for skin contact.
  • Fume hood use to avoid inhalation .
    Stability under ambient conditions should be tested via TGA/DSC to rule out decomposition risks.

Q. How can synthetic impurities be identified and quantified?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is ideal. For example, Chromolith HPLC Columns provide rapid separation of closely related impurities. Calibrate using reference standards (e.g., >98% purity) and report limits of detection (LOD) and quantification (LOQ). For halogenated byproducts, ion chromatography may supplement analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Synthetic Modifications: Introduce substituents at the 4-oxo or 2-sulfanylidene positions (e.g., replacing 4-chlorophenyl with fluorophenyl) and compare bioactivity.
  • Computational Modeling: Use DFT (e.g., Gaussian) to calculate electrostatic potential surfaces and docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins like kinases .
  • Biological Assays: Test derivatives in enzyme inhibition assays (e.g., IC50_{50} determination) and correlate with steric/electronic parameters (Hammett constants, logP).

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent buffer pH, temperature, and enzyme sources (e.g., recombinant vs. native proteins).
  • Data Normalization: Use positive controls (e.g., staurosporine for kinase inhibition) and report activity as % inhibition relative to controls.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s test) to datasets from multiple labs, accounting for variables like cell line heterogeneity or solvent effects (DMSO vs. ethanol) .

Q. What strategies optimize crystallization for challenging derivatives of this compound?

Methodological Answer:

  • Solvent Screening: Use high-throughput platforms (e.g., CrystalGrower) to test 50+ solvent combinations (e.g., DMSO/water, THF/heptane).
  • Additive Screening: Introduce co-crystallants (e.g., crown ethers for halogen bonding) or surfactants to reduce aggregation.
  • Temperature Gradients: Slow cooling (0.1°C/hour) or vapor diffusion methods (e.g., hanging drop) can improve crystal quality .

Q. How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

  • In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t1/2t_{1/2}). Monitor metabolites via LC-MS/MS (e.g., Q-TOF instruments).
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) to identify drug-drug interaction risks .

Data Contradiction Analysis Example

Scenario: Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution Workflow:

Reproduce Conditions: Verify pH (e.g., 7.4 PBS vs. 6.5 acetate), ionic strength, and temperature (25°C vs. 37°C).

Analytical Validation: Use nephelometry for turbidity measurements or equilibrium solubility assays (shake-flask method with HPLC quantification).

Statistical Comparison: Apply Student’s t-test to determine if differences are significant (p < 0.05).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。